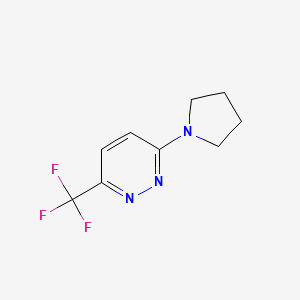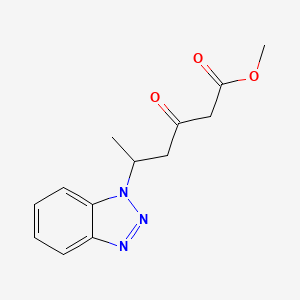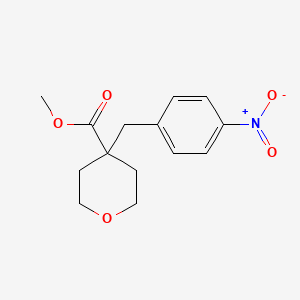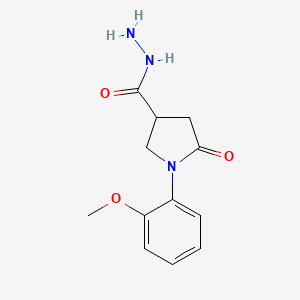
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Vue d'ensemble
Description
The compound “1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbohydrazide group, which is a functional group consisting of a carbonyl group (C=O) flanked by two hydrazine groups (NH-NH2). The 2-methoxyphenyl group indicates a phenyl ring (a six-membered carbon ring, indicative of an aromatic compound) with a methoxy group (O-CH3) attached at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would have a puckered conformation due to the strain of the five-membered ring. The carbohydrazide group would likely participate in hydrogen bonding, both intra- and intermolecularly .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbohydrazide group, for example, is known to participate in various reactions, including condensation reactions with aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbohydrazide group and the aromatic 2-methoxyphenyl group could influence its solubility, melting point, and other properties .Applications De Recherche Scientifique
Synthesis of Substituted Derivatives
1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been utilized in the synthesis of a variety of substituted derivatives. These include hydrazone, azole, triazine, and semi- and thiosemicarbazide moieties. These derivatives are formed through reactions such as esterification, hydrazinolysis, and condensation with aromatic aldehydes (Urbonavičiūtė et al., 2014).
Structure Determination
The compound has been used in the synthesis and structure determination of related compounds. For instance, the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide involved its use, with the structure ascertained by NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Antioxidant Activity
The compound has been integral in the synthesis of novel derivatives with potent antioxidant activities. Some of these derivatives have shown higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Antimicrobial and Antifungal Activity
Research has also focused on synthesizing derivatives of this compound to test for antimicrobial and antifungal activities. These studies have yielded compounds with significant activities against various bacterial and fungal strains (Vaickelionienė et al., 2011).
Corrosion Protection
Studies have investigated the use of derivatives of this compound in corrosion protection. These studies involve electrochemical and computational approaches to evaluate the efficacy of synthesized compounds in protecting metals like mild steel in corrosive environments (Paul et al., 2020).
Coordination and Structural Studies
The compound has been employed in coordination and structural studies. For example, its derivatives have been used to explore diverse supramolecular arrangements influenced by weak intermolecular interactions, providing insights into molecular conformation and packing (Samipillai et al., 2016).
Synthesis of Isoxazole Derivatives
It has been used in the synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives, which were evaluated for their antimicrobial and antitubercular activities. These derivatives displayed significant activity against various microorganisms (Shingare et al., 2018).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-18-10-5-3-2-4-9(10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBDQZCITLUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




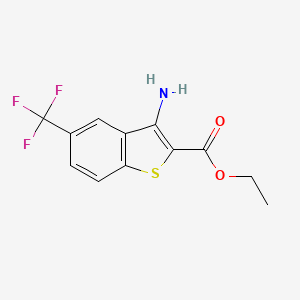
![Ethyl 1-Oxo-1H-pyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B1394361.png)

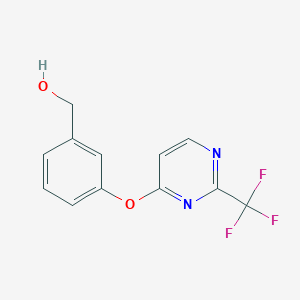
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394365.png)
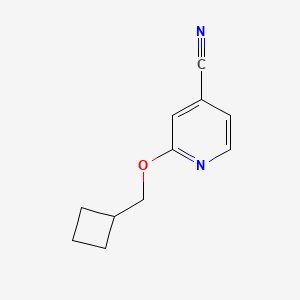
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

